N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions involve heating the reactants at elevated temperatures in neutral or weakly basic organic solvents .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, solid support catalysts such as aluminum oxide or titanium tetrachloride can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.
Scientific Research Applications
N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy . The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with related chemical properties.
Olprione: A heart-failure drug containing the imidazo[1,2-a]pyridine unit.
Uniqueness
N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development.
Properties
Molecular Formula |
C21H16FN3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H16FN3O/c1-14-6-5-13-25-19(14)23-18(15-9-11-17(22)12-10-15)20(25)24-21(26)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,26) |
InChI Key |
ZTSDVKUPWWZAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.